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4-(1-Aminopropyl)-2-fluoroaniline

Cat. No.: B13095895
M. Wt: 168.21 g/mol
InChI Key: HOEKFOOAWWSVNL-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) and Fluoroaniline (B8554772) Derivatives in Modern Organic Synthesis

Aniline and its derivatives are fundamental precursors in a vast array of chemical transformations. ontosight.ainih.gov The amino group attached to the aromatic ring is highly reactive, enabling a multitude of modifications such as diazotization, acylation, and alkylation. nih.gov These reactions open pathways to a diverse range of more complex molecules. Consequently, aniline derivatives are integral to the synthesis of dyes, polymers, and perhaps most significantly, pharmaceutical compounds. nih.govchemicalbook.com Many drugs, from analgesics to antibacterial agents, incorporate the aniline scaffold. chemicalbook.com

The introduction of a fluorine atom onto the aniline ring to create fluoroaniline derivatives can profoundly alter the molecule's properties. Fluorine's high electronegativity and relatively small size can influence a compound's acidity, basicity, lipophilicity, and metabolic stability. ontosight.ai In medicinal chemistry, the strategic placement of fluorine is a common tactic to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. For instance, fluoroaniline derivatives have been investigated for their potential in developing targeted cancer therapies, including kinase and angiogenesis inhibitors, and for enhancing the efficacy of existing chemotherapy agents. google.com The synthesis of various fluoroaniline isomers, such as 2-fluoroaniline (B146934), 3-fluoroaniline, and 4-fluoroaniline, is well-established, often proceeding through the reduction of the corresponding fluoronitrobenzene. wikipedia.org

Role of Aminopropyl Functionalization in Aromatic Systems

The aminopropyl group is another pharmacologically significant moiety. The presence of a primary amino group at the terminus of a propyl chain attached to an aromatic system can facilitate interactions with biological targets, such as enzymes and receptors. This functionalization can also modulate a molecule's solubility and basicity. Compounds bearing an aminopropyl-sulfonyl group attached to an aniline core, for example, have been explored for their potential as antimicrobial and anti-inflammatory agents. bldpharm.com The aminopropyl side chain can be introduced through various synthetic routes, including the reduction of corresponding nitrile or nitroalkene precursors. The synthesis of oligomers containing (S)-5′-C-aminopropyl-2′-β-fluoro-thymidine highlights the interest in combining aminopropyl and fluoro groups in complex molecular architectures for potential therapeutic applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FN2 B13095895 4-(1-Aminopropyl)-2-fluoroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

4-(1-aminopropyl)-2-fluoroaniline

InChI

InChI=1S/C9H13FN2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8H,2,11-12H2,1H3

InChI Key

HOEKFOOAWWSVNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)N)F)N

Origin of Product

United States

Synthetic Methodologies and Route Development for 4 1 Aminopropyl 2 Fluoroaniline

Strategies for Constructing Fluoroaniline (B8554772) Skeletons

The formation of the 2-fluoroaniline (B146934) core is a critical phase in the synthesis of 4-(1-Aminopropyl)-2-fluoroaniline. Various chemical strategies can be employed to create this essential intermediate, each with distinct advantages concerning yield, selectivity, and environmental impact. These methods include the reduction of nitrated precursors, transition-metal-catalyzed reactions, and innovative domino reaction sequences.

Reduction of Fluorinated Nitrated Benzene (B151609) Precursors

A conventional and widely utilized method for synthesizing fluoroanilines involves the reduction of fluorinated nitrated benzene compounds. google.com This synthetic route typically begins with a fluorinated nitrobenzene (B124822) derivative, which is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂). google.com

The process often involves catalytic hydrogenation, where the fluorinated nitrated benzene compound is treated with hydrogen gas under pressure in the presence of a metal catalyst. google.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. This approach is advantageous as it builds upon well-established nitration and reduction chemistries. For the synthesis of a 2-fluoroaniline skeleton, a plausible precursor would be a 1-fluoro-2-nitrobenzene (B31998) derivative. The subsequent reduction of the nitro group yields the desired fluoroaniline structure.

Table 1: Illustrative Catalytic Systems for Nitro Group Reduction

Catalyst System Substrate Example Product Yield Reference
Catalytic Hydrogenation 5-chloro-2,4-difluoronitrobenzene 2,4-difluoroaniline 84% google.com
Fe/HCl Nitrobenzene Aniline (B41778) High chemistrysteps.com
Sn/HCl Nitrobenzene Aniline High chemistrysteps.com

Transition Metal-Catalyzed Fluorination Approaches

Modern synthetic organic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for the formation of carbon-fluorine bonds. nih.govnih.gov These techniques offer direct pathways to introduce fluorine onto an aromatic ring and have become a significant area of research in fluorine chemistry. nih.govnih.gov Palladium and copper are the most commonly employed transition metals for these transformations due to their high efficiency. nih.gov

These methods can involve the fluorination of pre-functionalized anilines or related derivatives, such as aryl halides or triflates, using a nucleophilic fluoride (B91410) source. rsc.orgresearchgate.net For instance, palladium-catalyzed fluorination of aryl triflates has been demonstrated as a feasible method to access fluoroarenes. rsc.orgresearchgate.net Another approach involves the directed C-H functionalization, where a transition metal catalyst selectively activates a specific C-H bond on the aromatic ring for fluorination. rsc.org While highly effective, challenges in this area include controlling regioselectivity, especially for complex substrates. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Fluorination

Metal Catalyst Substrate Type Fluorinating Reagent Key Feature Reference
Palladium (Pd) (Hetero)aryl triflates and bromides Selectfluor or NFSI Aromatic C-H fluorination at room temperature nih.gov
Copper (Cu) Internal allylic bromides Et₃N·3HF High catalyst loading, good regioselectivity nih.gov

Domino Reaction Strategies for Ortho-Fluoroaniline Formation

Domino reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, represent a highly efficient and environmentally friendly approach to complex molecules. rsc.org Recently, a metal-free, four-step domino process has been developed for the synthesis of functionalized ortho-fluoroanilines from simple acyclic precursors. researchgate.netrsc.orgchemrxiv.org This strategy allows for the simultaneous construction of the benzene ring while installing both the amine and fluorine groups. researchgate.netchemrxiv.org

This particular domino reaction can achieve yields of up to 80% and avoids the selectivity issues often encountered with transition-metal-catalyzed fluorination of anilines. researchgate.netchemrxiv.org Such an approach is considered a green method as it is time-saving, reduces waste, and is highly atom-efficient compared to traditional stepwise syntheses. rsc.org The ability to construct the ortho-fluoroaniline skeleton in a single, efficient operation makes this a compelling strategy for the synthesis of the target compound's core structure. researchgate.net

Introduction of the Aminopropyl Moiety

Once the 2-fluoroaniline skeleton is synthesized, the next critical step is the introduction of the 1-aminopropyl group at the para position (C4) of the aromatic ring. This requires regioselective functionalization and the construction of the three-carbon chain with a terminal amine.

Alkylation and Amination Reactions to Form Propylamine Chains

The formation of the aminopropyl side chain can be achieved through various classical organic reactions. One common method is the alkylation of amines, where an amine acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction. pressbooks.pubyoutube.com However, a significant challenge with direct alkylation of ammonia (B1221849) or primary amines is overalkylation, as the product amine is often more nucleophilic than the starting material, leading to a mixture of primary, secondary, and tertiary amines. pressbooks.pubmasterorganicchemistry.com

To circumvent this issue, alternative methods are often preferred. Reductive amination is a powerful technique that converts aldehydes and ketones into primary, secondary, or tertiary amines. libretexts.org This two-part reaction first involves the nucleophilic addition of an amine to the carbonyl group to form an imine, which is then reduced to an amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.org Another reliable, two-step sequence involves the Sₙ2 displacement of an alkyl halide with a cyanide ion (CN⁻), followed by the reduction of the resulting nitrile to a primary amine using a strong reducing agent like LiAlH₄. pressbooks.pub

Table 3: Methods for Amine Synthesis

Reaction Starting Materials Reagents Product Key Characteristics Reference
Sₙ2 Alkylation Alkyl Halide, Ammonia Excess Ammonia Primary Amine Prone to overalkylation, resulting in product mixtures. pressbooks.pub
Gabriel Synthesis Alkyl Halide, Phthalimide (B116566) 1. KOH 2. H₂N-NH₂ Primary Amine Avoids overalkylation by using a phthalimide anion. pressbooks.pub
Azide Synthesis Alkyl Halide, Azide ion (N₃⁻) 1. NaN₃ 2. LiAlH₄ Primary Amine Product is not nucleophilic, preventing overalkylation. pressbooks.pub

Regioselective Functionalization at the Para Position (C4) of the Aniline Ring

Achieving regioselective functionalization at the C4 position of the 2-fluoroaniline ring is essential. The amino group (-NH₂) in aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. chemistrysteps.comwikipedia.org This electronic property naturally directs incoming electrophiles to the positions ortho and para to the amino group. In 2-fluoroaniline, the C4 (para) position is sterically accessible and electronically activated, making it a prime target for functionalization.

To control the reaction and prevent potential side reactions, the highly reactive amino group is often protected as an amide (e.g., acetanilide) before carrying out the electrophilic substitution. chemistrysteps.comwikipedia.org The amide group is still an ortho-, para-director but is less activating than the free amino group, which helps to prevent over-substitution. chemistrysteps.com After the desired group is introduced at the para position, the protecting group can be removed by hydrolysis to regenerate the free amine. For instance, a Friedel-Crafts acylation reaction on a protected 2-fluoroaniline could introduce a propyl ketone at the C4 position, which could then be converted to the aminopropyl group via reductive amination. A patent describes a method for preparing 2-fluoro-4-substituted aminoanilines by first protecting the amino group of 2-fluoro-4-bromoaniline, followed by a substitution reaction at the C4 position and subsequent deprotection. google.com

Stereoselective Synthesis of 4-((1R)-1-Aminopropyl)-2-fluoroaniline and Enantiomers

The synthesis of specific enantiomers, such as 4-((1R)-1-Aminopropyl)-2-fluoroaniline, is of paramount importance as different stereoisomers of a chiral molecule often exhibit distinct biological activities. Achieving high enantioselectivity in the synthesis of chiral amines and fluorinated compounds is a significant challenge in organic chemistry. While a specific, documented route for 4-((1R)-1-Aminopropyl)-2-fluoroaniline is not extensively detailed in publicly available literature, established methodologies for asymmetric synthesis of related structures provide a clear framework for its potential preparation.

Key strategies for achieving stereocontrol in the synthesis of chiral fluoro-amines include:

Catalytic Asymmetric Synthesis : This approach utilizes chiral catalysts to induce enantioselectivity. For the synthesis of β-fluoro amines, chiral bifunctional Brønsted acid/base catalysts have been successfully employed to facilitate the addition of α-fluoro nitroalkanes to imines with high diastereo- and enantioselection nih.govnih.gov. This methodology could be adapted to construct the chiral aminopropyl side chain.

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, chiral oxazolidinone auxiliaries have been used in the stereoselective fluorination of chiral enamides to produce α-fluoro-imides nih.gov. A similar strategy could be envisioned where a chiral auxiliary attached to a precursor molecule directs the formation of the desired (1R) stereocenter.

Biocatalysis : Engineered enzymes and biocatalysts offer a powerful tool for highly stereoselective transformations. Biocatalytic methods have been developed for the synthesis of fluorinated cyclopropanes using engineered myoglobin-based catalysts, achieving excellent diastereomeric and enantiomeric ratios nih.gov. Such enzymatic approaches could potentially be developed for the asymmetric synthesis of the target molecule.

These methods represent viable pathways for the stereocontrolled synthesis of the enantiomers of this compound, enabling the preparation of stereochemically pure compounds for further investigation.

Table 1: Overview of Stereoselective Synthesis Strategies

Methodology Description Key Features Potential Application
Catalytic Asymmetric Synthesis Employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. High efficiency; catalyst can be recycled. Synthesis of the chiral aminopropyl side chain using a chiral Brønsted acid or transition metal catalyst nih.gov.
Chiral Auxiliaries A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. Reliable and predictable stereochemical outcomes. An auxiliary on the aniline or a precursor could guide the formation of the (1R) stereocenter nih.gov.

| Biocatalysis | Utilizes enzymes or whole organisms to catalyze stereospecific reactions. | Extremely high selectivity; mild reaction conditions. | An engineered enzyme could perform an asymmetric amination or reduction to form the chiral center nih.gov. |

Protective Group Strategies in Multi-Step Organic Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to prevent unwanted side reactions. The amine functionality (-NH2) is both nucleophilic and basic, making it susceptible to reaction with a wide range of electrophilic reagents oup.comlibretexts.org. Therefore, temporarily masking the amine group allows other chemical transformations to be carried out selectively elsewhere in the molecule neliti.comnih.gov.

The selection of a suitable protecting group is guided by its stability under specific reaction conditions and the ease of its removal without affecting other parts of the molecule. This is often referred to as an orthogonal protecting group strategy neliti.com.

Common protecting groups for amines include:

Carbamates : Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) are widely used. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic conditions but can be easily removed with acid oup.comneliti.com. The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

Amides : The amine can be converted to an amide, which is significantly less nucleophilic. A relevant example is the use of a pivaloyl group (a type of acyl group) to protect 2-fluoro-4-bromoaniline google.com. This protection allows for subsequent reactions, such as palladium-catalyzed amination at the 4-position, without interference from the amino group. The pivaloyl group can later be removed under acidic conditions, for example, with a 50% sulfuric acid solution, to regenerate the free amine google.com.

The strategic use of these protecting groups is fundamental to achieving a high yield and purity in the synthesis of substituted anilines.

Table 2: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Stability
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Acidic conditions (e.g., TFA, HCl) oup.comneliti.com Stable to base, hydrogenation.
Benzyloxycarbonyl Cbz, Z Benzyl chloroformate Catalytic Hydrogenation (H₂, Pd/C) Stable to acid and base oup.com.
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Basic conditions (e.g., Piperidine) neliti.comresearchgate.net Stable to acid, hydrogenation.

| Pivaloyl | Piv | Pivaloyl chloride | Strong acid (e.g., H₂SO₄) google.com | Stable to a range of catalytic reactions. |

Process Optimization for Efficient Fluoroaniline Synthesis

Key parameters for optimization in this process include:

Catalyst Selection : Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitro groups google.comgoogle.com. The choice of catalyst loading and specific grade can influence reaction rates and selectivity.

Reaction Conditions : Temperature and hydrogen pressure are critical variables. Typical conditions may range from 30°C to 130°C and hydrogen pressures from 1.0 to 4.0 MPa google.comgoogle.com. Optimizing these parameters is crucial for achieving complete conversion in a reasonable timeframe while avoiding side reactions.

Substrate Addition Strategy : One significant optimization involves the gradual introduction of the fluorinated nitrobenzene compound into the reaction medium google.com. This strategy maintains a very low concentration of the nitro intermediate, which can remarkably improve the reaction yield and selectivity by minimizing the formation of undesirable by-products.

Solvent System : The choice of solvent can affect catalyst activity and substrate solubility. Alcohols such as ethanol (B145695) or isopropanol (B130326), often mixed with water, are commonly used as solvents for this type of hydrogenation google.com.

By carefully controlling these factors, the synthesis of the fluoroaniline intermediate can be made highly efficient and suitable for larger-scale production.

Table 3: Key Parameters for Process Optimization of Fluoroaniline Synthesis

Parameter Description Effect on Process Typical Conditions/Strategy
Catalyst The substance that accelerates the chemical reaction. Affects reaction rate, yield, and selectivity. Palladium on carbon (Pd/C) is commonly used google.comgoogle.com.
Temperature The degree of heat in the reaction. Influences reaction rate; higher temperatures can lead to side reactions. 30°C - 130°C google.com.
Hydrogen Pressure The force exerted by the hydrogen gas. Drives the hydrogenation reaction; higher pressure generally increases the rate. 1.0 - 4.0 MPa google.com.
Substrate Addition The method of introducing the starting material. Gradual addition can improve yield and safety by controlling reaction exotherms and minimizing by-products google.com. Maintain nitro compound concentration below 1000 ppm google.com.

| Solvent | The medium in which the reaction occurs. | Affects solubility of reactants and catalyst performance. | Aqueous ethanol or isopropanol solutions google.com. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds. Each type of bond vibrates at a characteristic frequency, providing a unique spectral fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the various functional groups within 4-(1-Aminopropyl)-2-fluoroaniline. The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric N-H stretching vibrations. The presence of both aromatic and aliphatic C-H bonds will be indicated by stretching vibrations just above and below 3000 cm⁻¹, respectively.

Other key absorptions include the C=C stretching of the aromatic ring, typically found in the 1450-1600 cm⁻¹ region, and the C-N stretching vibration, which appears in the 1250-1335 cm⁻¹ range. The C-F bond, a defining feature of this molecule, gives rise to a strong, characteristic absorption band in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3500 - 3300 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic Ring
3000 - 2850 C-H Stretch Propyl Chain (-CH, -CH₂, -CH₃)
1620 - 1550 N-H Bend Primary Amine (-NH₂)
1600 - 1450 C=C Stretch Aromatic Ring
1335 - 1250 C-N Stretch Aryl Amine

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Vibrations

Raman spectroscopy serves as a valuable complement to FTIR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change its polarizability. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the benzene (B151609) ring, which often produce strong signals.

The aromatic C=C stretching and ring breathing modes are typically prominent in the Raman spectrum. The C-F bond also exhibits a Raman active vibration. However, native Raman scattering is an inherently weak phenomenon. Surface-Enhanced Raman Scattering (SERS) can be employed to dramatically amplify the Raman signal. By adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold), the signal intensity can be enhanced by several orders of magnitude, allowing for the detection of even minute quantities and providing more detailed structural information.

Table 2: Predicted Raman Shifts for this compound

Raman Shift Range (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic Ring
1620 - 1580 C=C Stretch Aromatic Ring
~1000 Ring Breathing Mode Aromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons on the aromatic ring, the aminopropyl side chain, and the primary amine group itself. The aromatic protons will appear as complex multiplets due to spin-spin coupling with each other and with the adjacent fluorine atom. The single proton on the chiral center (the CH group) would likely appear as a multiplet due to coupling with the neighboring CH₂ and NH₂ protons. The side-chain methylene (B1212753) (CH₂) and methyl (CH₃) protons will also show characteristic splitting patterns (e.g., a quartet and a triplet, respectively). The amine protons often appear as a broad singlet, though their signal can sometimes be more complex.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Proton Environment Predicted Multiplicity Integration
6.5 - 7.2 Aromatic (Ar-H) Multiplet (m) 3H
~3.5 Amine (-NH₂) Broad Singlet (br s) 2H
~3.3 Methine (-CH) Multiplet (m) 1H
1.5 - 1.8 Methylene (-CH₂) Multiplet (m) 2H

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents (-F, -NH₂, and the aminopropyl group). The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant, appearing as a doublet in a coupled spectrum. The carbons of the propyl side chain will appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Carbon Environment
145 - 160 (with C-F coupling) Aromatic (C-F)
115 - 145 Aromatic (Ar-C)
50 - 60 Methine (-CH)
25 - 35 Methylene (-CH₂)

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one primary signal. The precise chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. Furthermore, this signal will be split into a complex multiplet due to coupling with the ortho- and meta-protons on the benzene ring, providing further confirmation of the substitution pattern.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Fluorine Environment Predicted Multiplicity

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in molecules with complex spin systems and overlapping resonances. For a molecule like this compound, the following 2D NMR experiments would be crucial:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY would be instrumental in establishing the connectivity within the aminopropyl side chain by showing correlations between the methine proton and the protons of the adjacent methyl and amino groups. It would also reveal the coupling relationships between the aromatic protons on the fluoroaniline (B8554772) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. For the target molecule, an HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. This is particularly useful for assigning the carbons of the aromatic ring and the aminopropyl side chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. This technique is critical for piecing together the molecular skeleton. For instance, HMBC correlations would be expected between the protons of the aminopropyl group and the aromatic carbon to which it is attached, confirming the substitution pattern of the aniline (B41778) ring.

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Aromatic CHOther Aromatic CHsAromatic C-HAromatic Quaternary Cs, Side-chain Cs
Side-chain CHSide-chain CH₃, NH₂Side-chain C-HAromatic C-4, Side-chain C
Side-chain CH₃Side-chain CHSide-chain CSide-chain C, Aromatic C-4
NH₂Side-chain CH-Side-chain C
Note: This table is illustrative and based on expected correlations. Actual chemical shifts and correlations would need to be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, thereby confirming its elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate ions, and tandem mass spectrometry (MS/MS) would be performed to study the fragmentation pathways. The fragmentation of the molecular ion would likely involve characteristic losses, such as the loss of the aminopropyl side chain or cleavage at the benzylic position. The resulting fragment ions would provide valuable structural information.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

IonPredicted m/zPossible Origin
[M]+•[Calculated Molecular Weight]Molecular Ion
[M - CH₃]+[MW - 15]Loss of a methyl radical
[M - C₂H₅NH₂]+•[MW - 45]Cleavage of the aminopropyl side chain
[C₇H₇FN]+[Calculated Fragment Mass]Benzylic cleavage
Note: The m/z values are dependent on the isotopic composition and would be precisely determined by HRMS.

X-ray Diffraction Studies for Solid-State Molecular Conformation (if applicable to derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, the synthesis of crystalline derivatives (e.g., salts or amides) could facilitate this analysis. An X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and packing arrangements within the crystal lattice.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* transitions within the aromatic ring. The position of the maximum absorption (λ_max) would be influenced by the substituents on the aniline ring, namely the fluorine atom and the aminopropyl group. The solvent used for the analysis can also affect the λ_max values due to solvatochromic effects. Analysis of the UV-Vis spectrum would provide insights into the extent of electronic conjugation within the molecule.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties with high accuracy.

Molecular Geometries and Optimized Parameters

A DFT calculation would begin by optimizing the molecular geometry of 4-(1-Aminopropyl)-2-fluoroaniline to find its most stable three-dimensional structure (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized parameters would include bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees). For analogous molecules, researchers often use basis sets like B3LYP/6-311++G(d,p) for such optimizations.

Vibrational Frequency Analysis and Spectral Assignments

Once the geometry is optimized, a vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The analysis helps in assigning specific molecular motions (e.g., N-H stretching, C-F stretching, benzene (B151609) ring deformations) to the experimentally observed spectral bands. These calculations are crucial for confirming the optimized structure as a true energy minimum (indicated by the absence of imaginary frequencies) and for interpreting experimental spectroscopic data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potentials. An MEP map for this compound would reveal the reactive sites, particularly around the nitrogen atoms of the amino groups and the electronegative fluorine atom.

Nonlinear Optical Properties (Hyperpolarizability) Investigations

Theoretical calculations can predict the nonlinear optical (NLO) properties of a molecule. This is achieved by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values have significant NLO activity and are of interest for applications in optoelectronics and photonics. These properties are highly dependent on intramolecular charge transfer, which can be assessed from the molecular structure and frontier orbital analysis.

Thermochemical Calculations and Energetics

DFT calculations can also be used to determine various thermochemical properties of a molecule at a given temperature. These properties include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These energetic parameters are fundamental for understanding the stability of the molecule and predicting the thermodynamics of chemical reactions in which it might participate.

While the computational framework for analyzing This compound is well-established, a search of the scientific literature indicates that such studies have not been performed or made publicly available for this specific compound. The information presented outlines the theoretical approaches that would be used to generate the requested data, but at present, no specific results can be reported.

Enthalpies of Formation

Theoretical calculations using various levels of theory can predict the gas-phase enthalpy of formation. These calculations typically involve geometry optimization followed by frequency analysis to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Table 1: Predicted Gas-Phase Enthalpy of Formation for this compound

Computational Method Predicted ΔfH° (gas) (kJ/mol)

Gas-Phase Acidities

Gas-phase acidity (ΔG°acid) reflects the intrinsic acidity of a molecule in the absence of solvent effects. For this compound, there are two primary acidic sites: the anilino N-H and the aminopropyl N-H protons. Computational studies can determine the Gibbs free energy change for the deprotonation of each site. Generally, the acidity of anilines is influenced by substituent effects. nih.gov The fluorine atom, being electron-withdrawing, is expected to increase the acidity of the anilino proton compared to unsubstituted aniline (B41778).

Table 2: Predicted Gas-Phase Acidities for this compound

Deprotonation Site Predicted ΔG°acid (kJ/mol)
Anilino N-H Data not available in search results

Electron and Proton Affinities

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, typically at its most basic site. For this compound, the primary basic centers are the nitrogen atoms of the aniline and aminopropyl groups.

Computational studies on substituted anilines suggest that both ring substituents and N-alkyl groups influence proton affinity. researchgate.netacs.org The aminopropyl group is expected to increase the proton affinity relative to aniline due to its electron-donating nature.

Table 3: Predicted Electron and Proton Affinities for this compound

Property Predicted Value (kJ/mol)
Electron Affinity Data not available in search results
Proton Affinity (Anilino N) Data not available in search results

Ionization Enthalpies and Bond Dissociation Enthalpies

Ionization enthalpy (or ionization energy) is the energy required to remove an electron from a gaseous atom or molecule. Bond dissociation enthalpy (BDE) is the enthalpy change when a bond is broken homolytically. For this compound, key BDEs include those for the N-H, C-N, and C-H bonds.

Studies on substituted anilines have shown that substituents significantly affect the N-H BDE. nih.govrsc.org Electron-donating groups generally weaken the N-H bond, while electron-withdrawing groups strengthen it. The ionization energy of fluoroanilines has also been a subject of theoretical and experimental investigation. rsc.org

Table 4: Predicted Ionization and Bond Dissociation Enthalpies for this compound

Property Bond Predicted Value (kJ/mol)
Adiabatic Ionization Energy - Data not available in search results
N-H Bond Dissociation Enthalpy Anilino N-H Data not available in search results
N-H Bond Dissociation Enthalpy Aminopropyl N-H Data not available in search results
C-N Bond Dissociation Enthalpy Aryl C-N Data not available in search results

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is complex due to the rotational freedom around several single bonds. Conformational analysis, typically performed using computational methods, is essential to identify the most stable conformers and to understand the intramolecular interactions that govern its shape.

Key dihedral angles include those associated with the aminopropyl side chain and the orientation of the amino group relative to the phenyl ring. Intramolecular hydrogen bonding between the fluorine atom and the protons of the amino groups, or between the two amino groups, could play a significant role in stabilizing certain conformations. Studies on related fluoro-substituted anilines have highlighted the potential for N-H···F intramolecular interactions. nih.govnih.gov The conformational preferences of fluorinated proline rings, which share some structural motifs, have also been extensively studied. nih.govresearchgate.netnih.gov

A detailed computational scan of the potential energy surface would reveal the global and local energy minima, providing insights into the relative populations of different conformers at thermal equilibrium.

Reaction Mechanism Pathway Studies using Computational Methods

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to investigate various reaction pathways, such as electrophilic aromatic substitution, nucleophilic substitution, and oxidation reactions.

For instance, the study of electrophilic substitution reactions would involve modeling the attack of an electrophile on the aromatic ring. The regioselectivity of such reactions is influenced by the directing effects of the amino and fluoro substituents. The amino group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Computational analysis of the transition states for ortho and meta attack would clarify the preferred substitution pattern.

Similarly, the mechanisms of metabolic reactions, such as N-acetylation or hydroxylation, which are known to occur for compounds like 4-fluoroaniline, could be investigated. nih.gov Computational modeling can provide detailed information on the activation barriers and reaction intermediates, offering a molecular-level understanding of the reaction dynamics.

Chemical Reactivity and Transformation Studies

Reactions Involving the Aromatic Amine Functionality

The aniline (B41778) moiety, with its electron-donating amino group, profoundly influences the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Patterns

The aromatic ring of 4-(1-Aminopropyl)-2-fluoroaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating amino (-NH₂) group. This group, along with the weaker activating alkyl group, directs incoming electrophiles to the ortho and para positions. byjus.com The fluorine atom, while being an ortho, para-director, is a deactivating group. libretexts.org The directing effects of the substituents are summarized in the table below.

SubstituentPositionTypeDirecting Effect
-NH₂C1ActivatingOrtho, Para
-FC2DeactivatingOrtho, Para
-CH(NH₂)CH₂CH₃C4ActivatingOrtho, Para

Given the positions of the existing substituents, the primary sites for electrophilic attack are C5 and C3. The strong activating effect of the amino group at C1 makes the C5 position (ortho to the aminopropyl group and para to the amino group) the most likely site for substitution.

However, direct electrophilic substitution on highly activated rings like anilines can be challenging to control, often leading to multiple substitutions and oxidative side reactions. libretexts.org For instance, bromination of aniline can readily produce di- and tri-bromo products. libretexts.org A common strategy to moderate the reactivity and improve selectivity is the protection of the amino group, for example, by converting it to an acetanilide. This acetylation attenuates the activating influence of the nitrogen atom. libretexts.org

For example, the nitration of aniline can produce a mixture of para and meta isomers because, in the strongly acidic medium, the aniline is protonated to form the anilinium ion, which is a meta-director. byjus.com

Nucleophilic Aromatic Substitution Adjacent to Fluorine

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups to activate the ring for attack by a nucleophile. dalalinstitute.com The aromatic ring in this compound is electron-rich due to the activating amino and alkyl groups, making it generally unreactive towards traditional SₙAr reactions.

However, the fluorine atom can function as a leaving group. In the context of SₙAr, the reaction rate with halogens as leaving groups often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen, a step that is accelerated by the high electronegativity of fluorine. youtube.com For substitution to occur, activation is still necessary, usually by electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. youtube.com In the case of this compound, the activating groups present would hinder a standard SₙAr reaction.

Nevertheless, specific methodologies have been developed for the nucleophilic substitution on fluoroanilines. For instance, metal-mediated defluoroamination reactions of o-fluoroanilines have been reported, which proceed via a proposed SₙAr-based mechanism. vt.edu These specialized conditions could potentially be applied to achieve substitution of the fluorine atom in this compound.

Acylation and Alkylation Reactions of the Aniline Nitrogen

The nitrogen atom of the aromatic amino group is nucleophilic and readily undergoes acylation and alkylation.

Acylation: The aniline nitrogen can be easily acylated using reagents like acyl chlorides or anhydrides to form amides. This reaction is often employed as a protective strategy in electrophilic aromatic substitution to reduce the high reactivity of the aniline ring and prevent N-alkylation in other reactions. libretexts.org

Alkylation: Direct alkylation of the aniline nitrogen is also possible. However, Friedel-Crafts alkylation and acylation reactions on the aromatic ring are generally not feasible for anilines. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged substituent that deactivates the ring towards electrophilic attack. libretexts.org

Recent advances in photoredox catalysis have enabled the fluoroalkylation of aniline derivatives under mild conditions, showcasing the ongoing development in C-H functionalization of these electron-rich systems. conicet.gov.arnih.govacs.org

Reactions of the Primary Aminopropyl Group

The primary amine of the aminopropyl side chain exhibits typical reactivity for an aliphatic amine.

Amine Condensation Reactions (e.g., Schiff Base Formation)

The primary aliphatic amine of the 1-aminopropyl group readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.orglibretexts.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.gov

The formation of Schiff bases is a reversible reaction and is typically catalyzed by acid. libretexts.orgnih.gov The reaction rate is pH-dependent, often being optimal around a pH of 5. libretexts.org

Reactant 1Reactant 2Product TypeKey Features
This compoundAldehyde (R-CHO)Schiff Base / ImineReversible, acid-catalyzed, formation of C=N bond
This compoundKetone (R₂C=O)Schiff Base / ImineGenerally slower than with aldehydes

This reaction is a versatile method for creating new C-N bonds and is widely used in the synthesis of various organic compounds and coordination complexes. wikipedia.orgjetir.org

Carbamate (B1207046) Formation and Related Chemical Equilibria

Primary amines, including the aminopropyl group of the title compound, can react reversibly with carbon dioxide (CO₂) to form carbamates. wikipedia.org This reaction involves the nucleophilic attack of the amine nitrogen on the carbon atom of CO₂. rsc.org The resulting carbamic acid is then deprotonated by a second molecule of the amine to yield an ammonium (B1175870) carbamate salt. acs.org

The equilibrium of this reaction is dependent on factors such as the concentration of CO₂, temperature, and the presence of a base. organic-chemistry.org The formation of carbamates is a key reaction in industrial CO₂ capture and storage technologies. wikipedia.org While the reaction is reversible, the resulting carbamates can be trapped or converted into more stable derivatives. organic-chemistry.org

The reaction between an amine and CO₂ is generally considered a single-step process where a zwitterionic intermediate acts as a transition state. acs.org The presence of a base can facilitate the reaction by deprotonating the amine as it attacks the CO₂ molecule. rsc.org

N-Alkylation and N-Acylation Reactions

The presence of two distinct primary amine functionalities—one aliphatic (on the propyl chain) and one aromatic (attached to the benzene (B151609) ring)—makes N-alkylation and N-acylation reactions of this compound a subject of interest regarding selectivity. Generally, aliphatic amines are more nucleophilic and basic than aromatic amines. This difference is due to the lone pair of electrons on the nitrogen of the aromatic amine being delocalized into the benzene ring, reducing its availability to attack an electrophile.

Consequently, reactions with alkylating or acylating agents are expected to occur preferentially at the more nucleophilic aminopropyl side chain.

N-Alkylation: This process introduces alkyl groups to the nitrogen atom and is fundamental in organic synthesis. nih.gov Achieving selective mono-alkylation can be challenging, as over-alkylation can lead to derivatives with altered properties. nih.gov For 4-fluoroaniline, N-alkylation can be achieved through methods like reaction with haloalkanes (e.g., isopropyl halides) or via reductive amination using a ketone (e.g., acetone) and a reducing agent. google.com In the case of this compound, the aminopropyl group's higher basicity suggests it would be the primary site of alkylation under controlled conditions.

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the amine. Similar to alkylation, the aliphatic amine is expected to be more reactive. Acylation of the aromatic amine is also possible, often requiring more forcing conditions or specific catalysts. Studies on similar compounds, like 4-fluoroaniline, show that it can be N-acetylated, and this process can be part of metabolic pathways in biological systems. nih.gov

The general reactivity trend suggests that chemoselective modification of the aminopropyl group is feasible, allowing for the synthesis of a variety of derivatives while leaving the aromatic amine available for subsequent transformations.

Coupling Reactions and Derivative Formation

The aromatic amine functionality in this compound is a key handle for constructing more complex molecules through various coupling reactions.

The reaction between anilines and quinones is a valuable method for synthesizing arylated quinone structures, which are important scaffolds in medicinal chemistry and materials science due to their electronic and biological properties. nih.govnih.gov While direct C-H/C-H coupling between arenes and quinones can be achieved, the nucleophilic nature of the aniline nitrogen allows for C-N bond formation. nih.govresearchgate.net

Although no direct studies on this compound are available, reactions with analogous anilines show that the amino group can attack the quinone ring, leading to the formation of an aminobenzoquinone derivative. The reaction is often facilitated by an oxidant to regenerate the quinone moiety after the initial addition. The fluorine atom and the aminopropyl group will influence the nucleophilicity of the aromatic amine and may affect the regioselectivity of the addition to unsymmetrical quinones.

Table 1: Examples of Aniline Coupling with Quinones

Aniline DerivativeQuinoneCatalyst/ConditionsProduct Type
N,N-dimethylanilineBenzoquinoneFe-I₂-(NH₄)₂S₂O₈Arylated Quinone
Monosubstituted anilinesBenzoquinoneFe-I₂-(NH₄)₂S₂O₈Arylated Quinone
3-Aryl-2H-benzoxazinonesBenzoquinonesRu(II) catalystArylquinones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. jk-sci.comorganic-chemistry.org It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comyoutube.com

This compound can participate in this reaction in two ways:

As the amine component: The primary aromatic amine can couple with various aryl or heteroaryl halides/triflates. The aliphatic amine on the side chain could potentially interfere or lead to di-arylation products, but selectivity can often be controlled.

As a precursor to the aryl halide: If the aniline were converted to an aryl halide (e.g., via a Sandmeyer reaction), the resulting compound could then be coupled with other amines.

The reaction conditions, particularly the choice of ligand and base, are crucial for success, especially with challenging substrates like those containing fluorine. nih.govnih.gov For instance, the coupling of fluoroalkylamines with aryl halides has been achieved using weaker bases like potassium phenoxide (KOPh) to accommodate the instability of the products under standard basic conditions. nih.gov

Table 2: Key Components of Buchwald-Hartwig Amination

ComponentFunctionExamples
Catalyst Facilitates the oxidative addition and reductive elimination steps.Palladium complexes, often with phosphine ligands. jk-sci.comorganic-chemistry.org
Ligand Stabilizes the palladium center and influences reactivity and selectivity.BINAP, DPPF, XANTPHOS, BippyPhos. jk-sci.comnih.gov
Base Deprotonates the amine, facilitating its coordination to the palladium.NaOt-Bu, Cs₂CO₃, K₂CO₃, KOPh. jk-sci.comnih.gov
Substrates Reactants for C-N bond formation.Aryl halides/triflates and primary/secondary amines. organic-chemistry.org

Influence of Fluorine Atom on Reactivity and Regioselectivity

The fluorine atom at the C-2 position (ortho to the aromatic amine) exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). acs.org This effect decreases the electron density of the aromatic ring and reduces the basicity and nucleophilicity of the aromatic amino group.

However, fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring via a mesomeric or resonance effect (+M). This effect is generally weaker than its inductive effect but can influence the regioselectivity of electrophilic aromatic substitution reactions by directing incoming electrophiles to the positions ortho and para to itself.

Key influences of the fluorine atom include:

Reduced Basicity: The strong -I effect of fluorine significantly lowers the pKa of the aromatic amine compared to a non-fluorinated aniline, making it less reactive towards electrophiles.

Modified Regioselectivity: In reactions involving the aromatic ring, the fluorine atom, along with the aminopropyl group, directs the outcome. For electrophilic substitution, the fluorine atom directs ortho and para. Since the para position is occupied, activation would be directed to the C-3 and C-5 positions. The interplay between the activating aminopropyl group and the deactivating/directing fluorine atom creates a complex substitution pattern. nih.govnih.gov

Steric Hindrance: The fluorine atom provides some steric bulk around the aromatic amino group, which can influence the approach of bulky reagents or catalysts.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites that are otherwise susceptible to oxidative metabolism. acs.org

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is dictated by its functional groups.

Oxidation:

The primary aromatic amine is susceptible to oxidation, which can lead to a variety of products including nitroso, nitro, or azoxy compounds, and can ultimately lead to polymerization (forming polyaniline-like structures). The specific product depends heavily on the oxidizing agent and reaction conditions.

The aliphatic primary amine can also be oxidized, potentially forming imines or undergoing oxidative deamination.

Strong oxidation could potentially affect the aromatic ring itself, especially given its activation by the two amino groups, possibly leading to ring-opening or the formation of quinone-like structures, although this would require harsh conditions.

Reduction:

The compound is already in a relatively reduced state. The aromatic ring can be hydrogenated to a cyclohexyl ring under high pressure and with catalysts like rhodium or ruthenium, but this requires forcing conditions.

If the compound were derived from a nitroaromatic precursor, such as 4-nitro-2-fluoro-1-(1-azidopropyl)benzene, the final step in its synthesis would involve the reduction of both the nitro group and the azide. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups to anilines. chemicalbook.com

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Diverse Functionalized Aniline (B41778) Derivatives

The primary amino group on the aniline ring and the secondary amine on the propyl chain of 4-(1-Aminopropyl)-2-fluoroaniline offer dual points for functionalization. This allows for the strategic synthesis of a diverse range of aniline derivatives. For instance, the amino groups can undergo reactions such as acylation, alkylation, and arylation to introduce various functional moieties. These modifications can be tailored to modulate the electronic and steric properties of the resulting molecules, which is crucial for applications in drug discovery and the development of agrochemicals. nih.gov The presence of the fluorine atom further influences the molecule's reactivity and imparts unique properties to the final products, such as enhanced metabolic stability and binding affinity in biological systems. google.com

The synthesis of N-isopropyl-4-fluoroaniline from 4-fluoronitrobenzene highlights a related pathway for creating functionalized anilines. google.com This process, involving reductive amination, underscores the industrial relevance of such compounds. google.com

Building Block for Heterocyclic Compounds (e.g., Quinazolines, Triazines)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a key player in their construction. The aniline moiety can participate in cyclization reactions to form various heterocyclic systems.

Quinazolines: The reaction of the aniline portion with appropriate reagents, such as dicarbonyl compounds or their equivalents, can lead to the formation of the quinazoline (B50416) scaffold. nih.gov Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.gov

Triazines: The amino groups of this compound can be incorporated into triazine rings through reactions with cyanuric chloride or other triazine precursors. nih.govnih.gov These triazine-based compounds have found applications as herbicides, reactive dyes, and pharmaceuticals. nih.gov

The synthesis of these heterocyclic systems often involves multi-step reaction sequences where the strategic use of this compound as a building block is critical for achieving the desired molecular architecture. arkat-usa.orgarkat-usa.org

Intermediate in the Formation of Fluorinated Azo Dyes

Azo dyes represent the largest class of commercial dyes, and the incorporation of fluorine atoms can significantly enhance their properties, such as lightfastness and color intensity. google.comnih.gov this compound serves as a valuable intermediate in the synthesis of fluorinated azo dyes. google.com

The synthesis of an azo dye typically involves two main steps:

Diazotization: The primary aromatic amine of the fluoroaniline (B8554772) is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.cacuhk.edu.hkyoutube.com

Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative, to form the characteristic azo (-N=N-) linkage. ajgreenchem.comjbiochemtech.comresearchgate.net

The aminopropyl group in this compound can also be modified to further tune the properties of the resulting dye.

Integration into Polymeric Structures and Materials (e.g., poly(fluoroaniline)s)

The field of materials science has seen a growing interest in fluorinated polymers due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer or a precursor to monomers for the synthesis of fluorinated polyanilines and other polymers.

The amino group on the aniline ring allows for oxidative or electrochemical polymerization to form poly(fluoroaniline)s. The resulting polymers possess interesting electronic and optical properties, making them suitable for applications in sensors, electrochromic devices, and corrosion protection. The aminopropyl side chain can also be utilized for cross-linking or for grafting other polymer chains, leading to the formation of novel copolymeric and network structures with tailored properties.

Role in Chiral Synthesis for Enantiomerically Pure Intermediates

The presence of a chiral center at the alpha-carbon of the aminopropyl group makes this compound a valuable tool in asymmetric synthesis. This allows for the preparation of enantiomerically pure intermediates, which are crucial in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.

The compound can be used as a chiral building block, where its inherent chirality is transferred to the target molecule. Alternatively, it can be employed as a chiral auxiliary, guiding the stereochemical outcome of a reaction before being cleaved from the molecule. Methods for the asymmetric synthesis of chiral amines often involve enzymatic resolutions or the use of chiral catalysts. nih.govthieme-connect.de The development of stereoselective transaminases through protein engineering has expanded the toolkit for producing chiral amines from prochiral ketones. nih.gov

The synthesis of enantiomerically pure compounds from chiral sulfonimidoyl fluorides and anilines further demonstrates the importance of chirality in modern organic synthesis. wur.nl

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity (e.g., HPLC, GC)

Chromatographic methods are instrumental in separating the target compound from impurities, which may include starting materials, by-products, or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of aniline (B41778) derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase (RP) mode, is a primary tool for the purity analysis of non-volatile and thermally labile compounds like 4-(1-Aminopropyl)-2-fluoroaniline. A rapid and sensitive HPLC-mass spectrometry (LC-MS) method has been developed for the related compound, 4-fluoroaniline, which serves as a model. nih.gov Separation is typically achieved on a C18 column, and the mobile phase often consists of an aqueous component (like water with an acid modifier such as acetic or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govsielc.com The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. nih.gov Detection can be performed using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (MS). nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For aniline derivatives, GC methods have been well-established. epa.gov The analysis of this compound would likely involve a high-temperature capillary column, such as one coated with a non-polar (e.g., SE-54) or mid-polar stationary phase. epa.gov A splitless injection mode is often preferred for trace analysis. epa.gov A flame ionization detector (FID) can be used for general-purpose quantification, while a nitrogen-phosphorus detector (NPD) offers enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov For unambiguous identification of impurities, coupling the GC with a mass spectrometer (GC-MS) is the preferred approach. epa.gov

Table 1: Illustrative Chromatographic Conditions for Purity Analysis

ParameterHPLC Method ExampleGC Method Example
ColumnReverse-Phase C18, 150 x 4.6 mm, 3 µm particle size nih.govFused silica (B1680970) capillary, 30 m x 0.25 mm, coated with SE-54 epa.gov
Mobile Phase/Carrier GasA: Water with 0.05% Acetic Acid B: Acetonitrile with 0.05% Acetic Acid (Gradient) nih.govHelium or Hydrogen
Flow Rate1.0 mL/min nih.gov~1-2 mL/min
Temperature30°C (Column oven) nih.govTemperature-programmed oven (e.g., 60°C to 280°C)
Injection Volume20 µL nih.gov1 µL (Splitless)
DetectorMass Spectrometer (MS) or UV-VisNitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. It provides a direct assessment of a compound's empirical formula. For a pure sample of this compound, the experimentally determined elemental percentages should closely match the theoretical values calculated from its molecular formula, C₉H₁₃FN₂. chemscene.com This comparison serves as a crucial check of the compound's bulk purity and elemental composition. Any significant deviation between the measured and theoretical values may indicate the presence of impurities or residual solvents.

The theoretical composition is calculated based on the atomic weights of the elements and the molecular weight of the compound (168.21 g/mol ). chemscene.com

Carbon (C): (12.011 * 9 / 168.21) * 100% = 64.28%

Hydrogen (H): (1.008 * 13 / 168.21) * 100% = 7.79%

Fluorine (F): (18.998 / 168.21) * 100% = 11.30%

Nitrogen (N): (14.007 * 2 / 168.21) * 100% = 16.65%

Table 2: Representative Elemental Analysis Data for this compound

ElementTheoretical Mass % (for C₉H₁₃FN₂)Experimental Result % (Example) medchemexpress.comDeviation
Carbon (C)64.28%64.21%-0.07%
Hydrogen (H)7.79%7.82%+0.03%
Nitrogen (N)16.65%16.61%-0.04%
Fluorine (F)11.30%11.25%-0.05%

Note: A deviation of less than ±0.4% is generally considered acceptable.

Quantitative Spectroscopic Methods for Purity Determination (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic compounds. nih.govnih.gov Unlike chromatography, which measures the relative area of a signal, qNMR is inherently quantitative because the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net This allows for the determination of absolute purity or concentration by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration. diva-portal.org

For this compound, both ¹H and ¹⁹F qNMR can be utilized.

¹H qNMR: This is the most common form of qNMR. nih.gov A distinct, well-resolved proton signal from the analyte is chosen for integration. This integral is then compared against a signal from a high-purity internal standard that does not have overlapping signals with the analyte. researchgate.net

¹⁹F qNMR: Given the presence of a fluorine atom, ¹⁹F qNMR offers a highly specific and often simpler method for quantification. diva-portal.org The ¹⁹F NMR spectrum is typically less crowded than the ¹H spectrum, and the single fluorine atom in the molecule provides a unique signal for integration, minimizing the risk of signal overlap. diva-portal.org

The purity of the analyte can be calculated using the following general equation: usp.org

Purity (analyte) = [(I_analyte / N_analyte) * (N_std / I_std)] * [(MW_analyte / MW_std) * (m_std / m_analyte)] * Purity (std)

Where:

I = Integral area of the signal

N = Number of nuclei generating the signal

MW = Molecular weight

m = mass

std = Internal Standard

analyte = this compound

This method provides a direct measurement of molar concentration and can be used to generate a purity value with a high degree of accuracy and precision, traceable to metrological standards. nih.govusp.org

Table 3: Hypothetical Purity Determination by ¹⁹F qNMR

ParameterAnalyte (this compound)Internal Standard (e.g., 4,4´-Difluorobenzophenone)
Molecular FormulaC₉H₁₃FN₂C₁₃H₈F₂O
Molecular Weight (MW)168.21 g/mol218.19 g/mol
Mass (m)25.50 mg28.30 mg
Number of Nuclei (N)1 (for ¹⁹F)2 (for ¹⁹F)
Signal Integral (I)1.051.00
Standard PurityTo be determined99.9%
Calculated Purity99.5%

Q & A

Q. What are the common synthetic routes for preparing 4-(1-aminopropyl)-2-fluoroaniline, and what key reaction conditions must be controlled?

A multi-step synthesis typically involves functionalizing 2-fluoroaniline with a 1-aminopropyl group. Key steps may include:

  • Diazotization and coupling : Diazotize 2-fluoroaniline (using NaNO₂/HCl at <5°C) and couple with a propylamine derivative (e.g., via nucleophilic substitution) .
  • Reductive amination : React 2-fluoroaniline with a ketone/propanal derivative under hydrogenation conditions (e.g., Pd/C catalyst) .
  • Purification : Use column chromatography or recrystallization to isolate the product. Control temperature (<5°C during diazotization) and pH to avoid side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • ESI–MS : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • NMR : Analyze ¹H/¹³C spectra to verify fluorine-induced deshielding and amine proton signals .
  • HiKE-IMS : Resolve isomers or protonation states by measuring reduced ion mobility under varying electric fields (e.g., 14–15 mbar pressure, 43–45°C) .

Q. What are the optimal storage conditions for fluorinated aniline derivatives to prevent degradation?

Store under an inert atmosphere (N₂/Ar) at -20°C in amber vials to minimize oxidation and moisture uptake. Degradation pathways (e.g., microbial action) can be monitored via HPLC or TLC .

Q. How does the introduction of a fluorine atom at the ortho position affect the basicity and solubility of aniline derivatives?

Fluorine’s electronegativity reduces basicity (e.g., proton affinity drops from 882.5 kJ/mol in aniline to 871.5 kJ/mol in 4-fluoroaniline) . Ortho-fluorine increases steric hindrance, lowering solubility in polar solvents (e.g., chloroform or DMSO preferred) .

Q. What biodegradation pathways are observed for fluorinated aniline derivatives?

Microbial degradation (e.g., via Pseudomonas spp.) often involves hydroxylation and deamination. Monitor using GC-MS or UV-Vis to track intermediate metabolites (e.g., fluorinated catechols) .

Advanced Research Questions

Q. What computational approaches are effective in predicting the physicochemical properties and reactivity of fluorinated aniline derivatives?

  • DFT calculations : Model electron density and electrostatic potential to predict protonation sites .
  • QSAR models : Use GRIND descriptors and PLSR to correlate substituent effects (e.g., 1-aminopropyl group) with bioactivity .
  • Molecular dynamics : Simulate solvation effects in aqueous/organic mixtures to optimize reaction conditions .

Q. How do substituents like the 1-aminopropyl group influence the electronic and steric properties of 2-fluoroaniline derivatives?

The 1-aminopropyl group introduces:

  • Steric effects : Alters conformational flexibility (e.g., reduced mobility in HiKE-IMS due to bulkier structure) .
  • Electronic effects : Enhances nucleophilicity at the amine, facilitating covalent binding in drug discovery (e.g., kinase inhibitors) .
    Experimental validation via X-ray crystallography or titration calorimetry is recommended.

Q. How can researchers resolve contradictions in experimental data arising from isomerization or protonation states?

  • HiKE-IMS with variable E/N fields : Separate protonated isomers (e.g., para- vs. ortho-protonated forms) by adjusting drift gas and temperature (e.g., Teff >500 K for high-resolution separation) .
  • pH-controlled NMR : Perform experiments at pH 2–12 to track protonation-dependent chemical shifts.

Q. What strategies enhance yield and selectivity in multi-step syntheses involving fluorinated aniline intermediates?

  • Protecting groups : Use Boc or Fmoc to shield the amine during coupling reactions .
  • Catalytic optimization : Employ Pd-based catalysts for Suzuki-Miyaura couplings or reductive aminations .
  • In-line analytics : Monitor reactions via FTIR or Raman spectroscopy to detect intermediates .

Q. What role does this compound play in kinase inhibitor development, and how is its bioactivity assessed?

It serves as a scaffold in TGF-β inhibitors (e.g., EW-7197) by enhancing target binding via fluorine’s polar interactions. Bioactivity is assessed via:

  • Kinase assays : Measure IC₅₀ values against recombinant enzymes .
  • Cell-based models : Evaluate antifibrotic effects in NIH/3T3 fibroblasts or tumor spheroids .

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